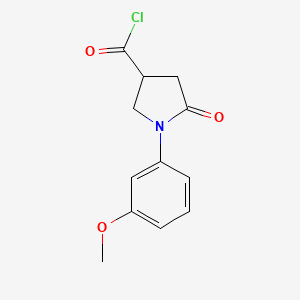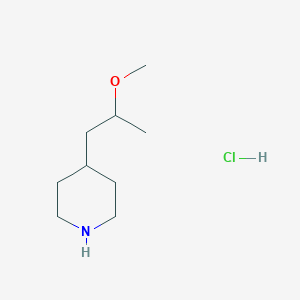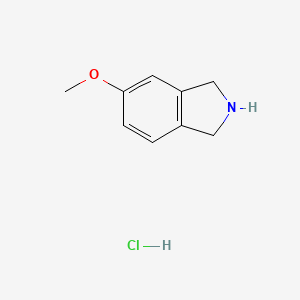![molecular formula C10H14N2O2 B1454429 [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine CAS No. 869293-72-1](/img/structure/B1454429.png)
[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine
Descripción general
Descripción
“[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 869293-72-1 . Its IUPAC name is [2-(tetrahydro-3-furanyloxy)-4-pyridinyl]methanamine . The molecular weight of this compound is 194.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O2/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9/h1,3,5,9H,2,4,6-7,11H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Inhibition and Drug Interactions
Pyridine derivatives are extensively studied for their roles as inhibitors in enzymatic activities, particularly in drug metabolism by hepatic Cytochrome P450 enzymes. These enzymes metabolize a diverse number of drugs, and understanding the inhibitory effects of pyridine derivatives can help predict drug-drug interactions (DDIs) and improve drug design for better safety profiles and efficacy (Khojasteh et al., 2011).
Catalysis and Organic Synthesis
In the field of organic synthesis, pyridine derivatives serve as versatile intermediates and catalysts. They are involved in reactions that form metal complexes and assist in asymmetric catalysis, thus playing a crucial role in the development of new pharmaceuticals and materials. This indicates the potential utility of “[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine” in facilitating chemical reactions and enhancing the efficiency of synthetic pathways (Li et al., 2019).
Optoelectronics and Material Science
The incorporation of pyridine and its derivatives into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These compounds exhibit unique electronic properties that make them suitable for applications in light-emitting diodes (LEDs), solar cells, and as components in advanced material sciences, suggesting a potential area of application for “this compound” in the development of new optoelectronic devices (Lipunova et al., 2018).
Medicinal Chemistry and Pharmacology
Pyridine derivatives are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This highlights the potential of “this compound” in medicinal chemistry for the design of new drugs with targeted therapeutic effects. Investigating its pharmacological profile could lead to breakthroughs in the treatment of various diseases (Abu-Taweel et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9/h1,3,5,9H,2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQQUBYWNCZJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
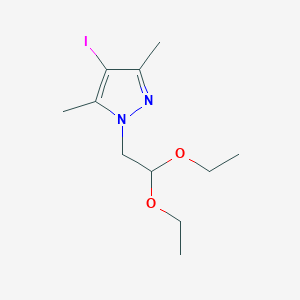
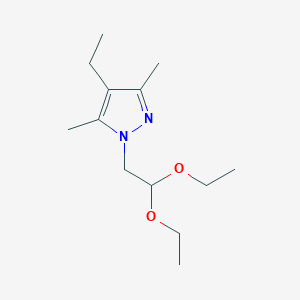



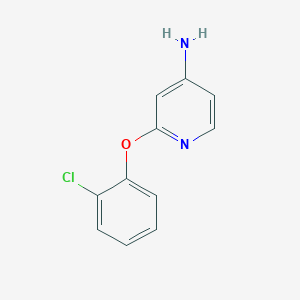
![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)
